molecular formula C17H28O4 B12300291 1-(4-Hydroxy-3-methoxyphenyl)decane-3,5-diol

1-(4-Hydroxy-3-methoxyphenyl)decane-3,5-diol

Cat. No.: B12300291
M. Wt: 296.4 g/mol
InChI Key: QYXKQNMJTHPKBP-UHFFFAOYSA-N
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Description

6-Gingerdiol is a bioactive compound derived from ginger (Zingiber officinale). It is a type of gingerol, which is the primary pungent component in fresh ginger. 6-Gingerdiol has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Gingerdiol typically involves the reduction of 6-Gingerol. One common method is the catalytic hydrogenation of 6-Gingerol using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of 6-Gingerdiol can be achieved through the extraction and purification from ginger rhizomes. The process involves:

    Extraction: Using solvents like ethanol or methanol to extract the gingerol compounds from ginger.

    Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate -Gingerdiol from other gingerol derivatives.

Chemical Reactions Analysis

Types of Reactions

6-Gingerdiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form -Gingerone.

    Reduction: As mentioned, -Gingerol can be reduced to -Gingerdiol.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C.

    Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.

Major Products

    Oxidation: -Gingerone.

    Reduction: -Gingerdiol from -Gingerol.

    Substitution: Products depend on the substituent introduced.

Scientific Research Applications

6

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.

    Industry: Utilized in the formulation of health supplements and functional foods due to its bioactive properties.

Mechanism of Action

The mechanism of action of 6-Gingerdiol involves several molecular targets and pathways:

    Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.

    Anticancer: It induces apoptosis (programmed cell death) in cancer cells by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Gingerol : The parent compound of 6-Gingerdiol, known for its pungency and bioactivity.
  • 8-Gingerdiol : Another diol derivative with similar properties but differing in the length of the carbon chain.
  • 10-Gingerdiol : Similar to 6-Gingerdiol but with a longer carbon chain.

Uniqueness

6-Gingerdiol is unique due to its specific structure and the balance of hydrophilic and lipophilic properties, which contribute to its bioavailability and efficacy. Its ability to modulate multiple biological pathways makes it a versatile compound for therapeutic applications.

Properties

Molecular Formula

C17H28O4

Molecular Weight

296.4 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol

InChI

InChI=1S/C17H28O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14-15,18-20H,3-7,9,12H2,1-2H3

InChI Key

QYXKQNMJTHPKBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O

Origin of Product

United States

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